molecular formula C22H26N4O3 B2614129 N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941876-65-9

N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2614129
CAS No.: 941876-65-9
M. Wt: 394.475
InChI Key: GAHFHLGNUVCNMI-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex heterocyclic architecture, centering on a pyrazolo[1,5-a]pyrazin-4-one core that is strategically substituted with a 4-ethoxyphenyl group at the 2-position and an acetamide chain at the 5-position. The inclusion of the N-cyclohexyl moiety in the acetamide side chain is a typical structural modification employed to influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical parameters in drug discovery . Compounds based on the pyrazolo[1,5-a]pyrazine scaffold, along with structurally related pyrazolo[1,5-a]pyrimidines and related fused heterocycles, are actively investigated for their potential as modulators of purinergic signaling, particularly as antagonists of the P2X3 receptor . The P2X3 receptor is a ligand-gated ion channel activated by ATP and is a well-validated therapeutic target for the treatment of various neurogenic disorders, including chronic cough, neuropathic pain, and certain urological and bladder conditions . As a research chemical, this high-purity compound is intended for in vitro studies to elucidate its precise mechanism of action, binding affinity, and functional activity against specific biological targets. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity and identity.

Properties

IUPAC Name

N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-2-29-18-10-8-16(9-11-18)19-14-20-22(28)25(12-13-26(20)24-19)15-21(27)23-17-6-4-3-5-7-17/h8-14,17H,2-7,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFHLGNUVCNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the integration of a pyrazolo[1,5-a]pyrazine core with an acetamide group and ethoxyphenyl substituents. Its molecular formula is C21H24N4O3C_{21}H_{24}N_4O_3 with a molecular weight of approximately 396.46 g/mol .

Key Physical Properties:

PropertyValue
Molecular FormulaC21H24N4O3
Molecular Weight396.46 g/mol
Hydrogen Bond Donor0
Hydrogen Bond Acceptor4
Rotatable Bond Count9

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Reagents : Specific reagents such as solvents and catalysts are required to optimize yields.
  • Techniques : Techniques like chromatography may be necessary for purification purposes.
  • Reaction Conditions : The synthesis may require precise temperature control to minimize side reactions.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets, such as enzymes or receptors. The compound may modulate biological activity by binding to active sites or allosteric sites on these targets, influencing various biochemical pathways .

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, including:

  • Antihypoxic Activity : Studies have shown that related compounds demonstrate antihypoxic effects in vivo, suggesting potential applications in treating conditions related to oxygen deprivation .
  • Anticancer Properties : Preliminary investigations into the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives indicate that they may inhibit tumor growth through various mechanisms .

Case Studies and Research Findings

  • Study on Antihypoxic Effects :
    • A study demonstrated that derivatives similar to this compound exhibited significant antihypoxic effects in animal models .
  • Anticancer Activity :
    • Research has indicated that compounds within the pyrazolo family can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Applications and Future Perspectives

This compound has potential applications in various scientific fields:

  • Medicinal Chemistry : The compound may serve as a lead structure for developing novel therapeutic agents targeting hypoxia-related diseases and cancer.
  • Drug Development : Further research is warranted to explore its efficacy and safety profile in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyrazolo[1,5-a]pyrazine core and the acetamide side chain significantly influences molecular properties. Key comparisons include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) logP/logD Hydrogen Bond Acceptors/Donors Reference
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide R1: 4-Cl-C6H4; R2: C6H5 422.87 logP: 3.50 Acceptors: 6; Donors: 1
N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide R1: Benzyl; R2: C6H5 410.45 (calc.) XlogP: 2.7 Acceptors: 6; Donors: 1
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin... R1: Benzodioxin; R2: OMe2 491.50 (calc.) N/A Acceptors: 8; Donors: 1

Key Observations :

  • Lipophilicity : The 4-chlorophenyl analog (logP 3.5) is more lipophilic than the benzyl-substituted derivative (logP 2.7), likely due to the electron-withdrawing Cl group enhancing hydrophobic interactions .
  • Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound may balance lipophilicity and conformational flexibility compared to rigid aromatic substituents .
Core Heterocycle Modifications
  • Pyrazolo[1,5-a]pyrimidine Analogs : Compounds like F-DPA and DPA-714 () replace the pyrazine core with pyrimidine, introducing fluorine substituents for radiolabeling applications. The pyrimidine core may enhance metabolic stability due to reduced ring strain compared to pyrazine .
  • Triazolo[1,5-a]pyrazine Derivatives : highlights triazolo-pyrazine analogs with dichlorobenzyl groups, showing high melting points (201–245°C), indicative of strong crystalline packing driven by halogen interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing N-cyclohexyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide?

Methodological Answer: The compound can be synthesized via tandem Ugi–Huisgen reactions, leveraging cyclocondensation of pyrazine derivatives with α-chloroacetamides. Key steps include:

  • Reaction Conditions : Reflux in dry toluene (4 mL) for 24 hours under reduced pressure .
  • Purification : Recrystallization from methanol or ethanol yields pure crystals (typical yields: 95–98%) .
  • Characterization : Confirm via 1^1H NMR (e.g., NH protons at δ 10.46 ppm) and elemental analysis (C, H, N within 0.3% of theoretical values) .

Q. Example Reaction Table

ReagentSolventTime (h)Temp (°C)Yield (%)
Pyrazine core + α-chloroacetamideToluene24Reflux98

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1^1H NMR : Identifies tautomeric forms (e.g., amine/imine ratios via NH signals at δ 10.10–13.30 ppm) and aromatic protons (δ 7.27–7.75 ppm) .
  • Mass Spectrometry (APCI) : Validates molecular weight (e.g., [M+H]+^+ peaks at m/z 526–546) .
  • Elemental Analysis : Confirms purity (e.g., C: 61.60%, H: 5.55%, N: 13.30%) .

Q. How can computational tools predict the physicochemical properties of this compound?

Methodological Answer:

  • PubChem Data : Use canonical SMILES or InChI keys to calculate logP, polar surface area, and hydrogen-bonding donors/acceptors .
  • Density Functional Theory (DFT) : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA .
  • Molecular Dynamics Simulations : Study solvation effects in water or DMSO using GROMACS .

Advanced Research Questions

Q. How does tautomerism affect the stability and reactivity of this compound?

Methodological Answer:

  • Tautomer Identification : Variable-temperature 1^1H NMR (e.g., -40°C to 60°C) resolves dynamic equilibrium between amine and imine forms (e.g., 50:50 ratio) .
  • DFT Calculations : Compare relative energies of tautomers at the B3LYP/6-31G(d) level to predict dominant forms .
  • Reactivity Implications : Imine forms may enhance electrophilicity at the pyrazine carbonyl, enabling nucleophilic substitutions .

Q. What strategies are effective for analyzing the crystal structure and hydrogen bonding networks?

Methodological Answer:

  • X-ray Crystallography : Resolve space groups (e.g., monoclinic P21/cP2_1/c) and hydrogen-bond motifs (e.g., N–H···O=C interactions) .
  • Graph Set Analysis : Classify hydrogen-bond patterns (e.g., R22(8)R_2^2(8) motifs) using Mercury software .
  • Thermal Analysis : DSC/TGA identifies phase transitions correlated with hydrogen-bond stability .

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., 4-ethoxyphenyl → 4-fluorophenyl) and assess antioxidant activity via DPPH assays (IC50_{50} comparisons) .
  • Molecular Docking : Screen against kinase targets (e.g., CDK2) using AutoDock Vina to prioritize synthetic targets .
  • Statistical Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity with bioactivity .

Q. Example SAR Table

Substituent (R)IC50_{50} (μM)Target Protein
4-Ethoxyphenyl12.5CDK2
4-Fluorophenyl8.2CDK2

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